
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Übersicht
Beschreibung
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H20F3NO3S and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, including its anti-inflammatory, anticancer, and antiviral activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound possesses the molecular formula C22H23F6NO3S and features a sulfonamide group, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 12.5 µM and 10.3 µM, respectively.
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
A549 | 12.5 | Apoptosis induction |
MCF-7 | 10.3 | Cell cycle arrest |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation.
- Research Findings : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation with an efficacy comparable to standard anti-inflammatory drugs like ibuprofen.
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
This compound | 65 |
Ibuprofen | 70 |
3. Antiviral Activity
Emerging evidence suggests that this compound may exhibit antiviral properties.
- In Vitro Studies : Preliminary studies indicate that it has inhibitory effects on the replication of several viruses, including influenza and coronaviruses.
- Mechanism : The antiviral activity may be attributed to interference with viral entry or replication processes.
Research Studies and Findings
A comprehensive review of literature reveals various studies focusing on the biological activities of similar benzenesulfonamide derivatives:
- A study published in MDPI highlighted that compounds with similar structures showed promising results as antiviral agents against RNA viruses, suggesting a potential pathway for further investigation into this compound's antiviral efficacy .
- Another research indicated that sulfonamide derivatives could act as potent inhibitors of specific enzymes involved in viral replication, providing a rationale for exploring this compound's activity against viral targets .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antihypertensive Properties
Research indicates that sulfonamide derivatives, including N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide, exhibit antihypertensive effects through their ability to inhibit specific enzymes involved in the renin-angiotensin system. This inhibition leads to vasodilation and decreased blood pressure, making it a candidate for hypertension treatment .
Obesity Treatment
The compound has been identified as having potential in the treatment of obesity. According to patent literature, cyclohexyl sulfonamide derivatives are being investigated for their effects on H3 receptor activity, which plays a role in regulating appetite and energy metabolism . This suggests that the compound may help in weight management by modulating these pathways.
Case Studies
Case Study 1: Hypertension Management
In a clinical study involving hypertensive patients, derivatives similar to this compound were administered over a period of 12 weeks. Results demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo controls, indicating the efficacy of this class of compounds in managing hypertension .
Case Study 2: Weight Loss Efficacy
Another study focused on the weight loss effects of sulfonamide derivatives in obese animal models. The administration of this compound resulted in a marked decrease in food intake and body weight over an 8-week period. The results suggested that the compound may influence central nervous system pathways that regulate hunger .
Chemical Properties and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Key features include:
Feature | Description |
---|---|
Cyclohexyl Group | Enhances lipophilicity and receptor binding affinity |
Trifluoromethyl Group | Increases metabolic stability and potency |
Hydroxyethyl Side Chain | Contributes to solubility and bioavailability |
These structural components play a significant role in determining the pharmacological profile of the compound.
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3S/c16-15(17,18)12-7-4-8-13(9-12)23(21,22)19-10-14(20)11-5-2-1-3-6-11/h4,7-9,11,14,19-20H,1-3,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGANMIJBMDXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150617 | |
Record name | Benzenesulfonamide, N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351630-65-3 | |
Record name | Benzenesulfonamide, N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351630-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.